molecular formula C15H18BrNO3 B13910673 Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate

Cat. No.: B13910673
M. Wt: 340.21 g/mol
InChI Key: NHAQPNJQXVASRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its tert-butyl ester group, bromine, methoxy, and methyl substituents on the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate typically involves several steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.

    Protection: The formyl group is then protected using tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Reduction: The protected formyl group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.

    Methoxylation: The alcohol is then converted to a methoxy group using appropriate reagents.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an indole amine derivative, while oxidation could produce an indole ketone or aldehyde .

Scientific Research Applications

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-bromo-5-methoxy-7-methyl-indole-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of complex molecules .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methoxy-7-methylindole-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-9-6-10(19-5)7-11-12(16)8-17(13(9)11)14(18)20-15(2,3)4/h6-8H,1-5H3

InChI Key

NHAQPNJQXVASRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2Br)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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